

# Technical Guide: Spectral Data of 5-nitro-1H-indole-3-carbaldehyde

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## Compound of Interest

Compound Name: 5-nitro-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound **5-nitro-1H-indole-3-carbaldehyde**, a key intermediate in the synthesis of various biologically active molecules. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

## Introduction

**5-nitro-1H-indole-3-carbaldehyde** ( $C_9H_6N_2O_3$ , Molar Mass: 190.16 g/mol ) is a crucial building block in the development of novel therapeutics, including potential anticancer agents. Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive carbaldehyde function, makes it a versatile precursor for a wide range of chemical modifications. Accurate and comprehensive spectral data are paramount for the unambiguous identification and characterization of this compound and its subsequent derivatives.

## Synthesis

The primary synthetic route to **5-nitro-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction.<sup>[1]</sup> This reaction involves the formylation of 5-nitro-1H-indole using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride ( $POCl_3$ ) and a substituted amide like N,N-dimethylformamide (DMF).<sup>[1]</sup>

## Spectral Data

While a complete, unified dataset for **5-nitro-1H-indole-3-carbaldehyde** from a single source is not readily available in the published literature, this guide compiles and references analogous data to provide a robust understanding of its expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **5-nitro-1H-indole-3-carbaldehyde** is not available in the reviewed literature. However, the spectral data for the closely related compound, 5-iodo-1H-indole-3-carbaldehyde, provides a strong basis for predicting the expected chemical shifts and coupling constants.<sup>[2]</sup> The substitution of an iodo group with a nitro group will induce some changes in the chemical shifts, primarily affecting the aromatic protons.

Table 1: <sup>1</sup>H NMR Data for 5-iodo-1H-indole-3-carbaldehyde (400 MHz, DMSO-d<sub>6</sub>)<sup>[2]</sup>

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.27	s	-	NH
9.92	s	-	CHO
8.44	s	-	H-2
8.29	d	3.1	H-4
7.53	dd	8.5, 1.4	H-6
7.37	d	8.5	H-7

Table 2: <sup>13</sup>C NMR Data for 5-iodo-1H-indole-3-carbaldehyde (101 MHz, DMSO-d<sub>6</sub>)<sup>[2]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
185.2	CHO
138.9	C-2
136.2	C-7a
131.6	C-4
129.2	C-6
126.7	C-3a
117.2	C-3
115.0	C-7
86.6	C-5

## Mass Spectrometry (MS)

The exact mass of **5-nitro-1H-indole-3-carbaldehyde** has been calculated to be 190.03784206 Da. While a published high-resolution mass spectrum specifically for this compound is not available, a GC-MS record is cited in PubChem, originating from patent CN108329249A.[3] For comparison, the high-resolution mass spectrometry (HRMS) data for 5-iodo-1H-indole-3-carbaldehyde showed an  $[M+Na]^+$  ion at  $m/z$  293.9385 (calculated for  $C_9H_6INNaO$ , 293.9386).[2]

## Infrared (IR) Spectroscopy

Specific IR data for **5-nitro-1H-indole-3-carbaldehyde** is not detailed in the available literature. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of 5-iodo-1H-indole-3-carbaldehyde shows key absorbances.[2]

Table 3: Key IR Absorptions for 5-iodo-1H-indole-3-carbaldehyde ( $cm^{-1}$ )[2]

Wavenumber (cm <sup>-1</sup> )	Functional Group
3239	N-H stretch
1650	C=O stretch (aldehyde)
1435, 1386	Aromatic C=C stretch

For **5-nitro-1H-indole-3-carbaldehyde**, one would also expect to see strong characteristic peaks for the nitro group (NO<sub>2</sub>) symmetric and asymmetric stretching, typically in the regions of 1550-1490 cm<sup>-1</sup> and 1355-1315 cm<sup>-1</sup>.

## Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **5-nitro-1H-indole-3-carbaldehyde** are not explicitly provided in a single source. However, general procedures for acquiring spectral data for similar organic compounds are well-established.

General Protocol for NMR Spectroscopy:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak.

General Protocol for Mass Spectrometry (HRMS-ESI):

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- **Instrumentation:** The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

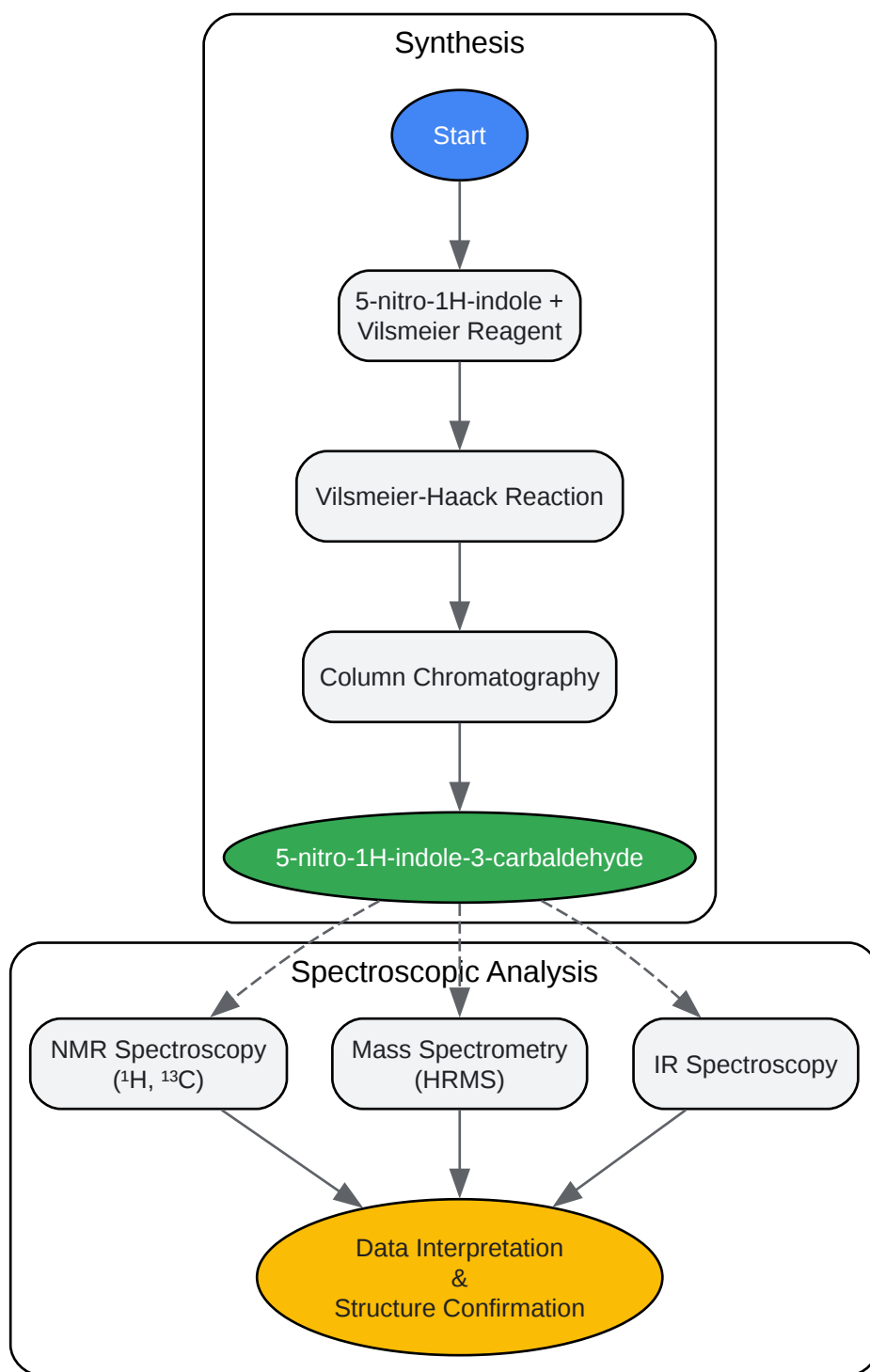
- **Data Acquisition:** The instrument is operated in positive or negative ion mode to detect the molecular ion or related adducts (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ).

General Protocol for IR Spectroscopy (ATR):

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

## Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **5-nitro-1H-indole-3-carbaldehyde**.



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Caption: Workflow for Synthesis and Spectral Analysis.

## Conclusion

This technical guide consolidates the available spectral information for **5-nitro-1H-indole-3-carbaldehyde**, providing a valuable reference for researchers. While a complete experimental dataset from a single source remains to be published, the data from analogous compounds offers a strong predictive framework for the characterization of this important synthetic intermediate. The provided general experimental protocols and workflow diagram serve as a practical guide for the synthesis and analysis of this and similar molecules.

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## References

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